molecular formula C8H8Cl2N2O B8479372 alpha-Amino-2,6-dichlorobenzeneacetamide

alpha-Amino-2,6-dichlorobenzeneacetamide

Cat. No.: B8479372
M. Wt: 219.06 g/mol
InChI Key: SUPIZFSVRQSNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Amino-2,6-dichlorobenzeneacetamide is an organic compound with the CAS Registry Number 164173-53-9 . Its molecular formula is C8H8Cl2N2O, and it has a molecular weight of 219.06 g/mol . The structure consists of a benzene ring substituted with chlorine atoms at the 2 and 6 positions, attached to an acetamide functional group with an amino substituent . This structure is related to other biologically active compounds featuring the 2,6-dichlorobenzene moiety. For instance, Guanfacine, a known pharmaceutical agent, is also a derivative of 2,6-dichlorobenzeneacetamide and functions as a selective alpha-2A adrenergic receptor agonist . This class of compounds is of significant interest in neurological and cardiovascular research. As such, this compound serves as a valuable building block or intermediate for researchers in medicinal chemistry and drug discovery. It can be used in the synthesis of novel compounds, the study of structure-activity relationships, and the development of potential pharmacologically active molecules. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-amino-2-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13)

InChI Key

SUPIZFSVRQSNQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)N)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural and functional differences between alpha-Amino-2,6-dichlorobenzeneacetamide and its analogs:

Compound Name Substituents (Benzene Ring) Amino/Acyl Group Key Physicochemical Properties
This compound 2-Cl, 6-Cl -NH2 (alpha-amino acetamide) High electronegativity, moderate solubility in polar solvents
Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) 2-CH3, 6-CH3 -N(CH2CH3)2 (diethylamino) Lipophilic, rapid absorption, local anesthetic activity
2-Aminobenzoic acid derivatives Variable (e.g., -CO2H, -NH2) Acylated amino groups (C6–C16) Hydrophobicity increases with chain length; prone to cyclization during synthesis

Key Observations :

  • Chlorine vs. Methyl Substitution : The dichloro substituents in the target compound increase electronegativity and may enhance binding to polar targets compared to lidocaine’s methyl groups, which favor lipid membrane interactions .

Pharmacological and Functional Insights

  • Lidocaine: Widely used as a sodium channel blocker; its methyl groups and diethylamino moiety optimize lipophilicity and duration of action .
  • However, its pharmacological profile remains less characterized compared to lidocaine.
  • 2-Aminobenzamide Derivatives: Long-chain acylated variants (C6–C16) exhibit surfactant-like properties, with applications in material science rather than pharmacology .

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